4-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid
Description
4-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid is an aromatic carboxylic acid derivative It is a compound of interest in various fields due to its unique structural properties, which include a chloro group, a fluoro group, and a methyl group attached to a benzoic acid core
Properties
IUPAC Name |
4-chloro-3-(3-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(7-13(8)16)11-6-10(14(17)18)4-5-12(11)15/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYVRYIFMXPPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689297 | |
| Record name | 6-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-28-3 | |
| Record name | 6-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using oxidizing agents such as sodium chlorite in the presence of a catalyst like sulfamic acid.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Catalyst Optimization: Employing highly efficient catalysts to minimize by-products and enhance reaction rates.
Purification: Using techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Conversion to benzoic acid derivatives with higher oxidation states.
Reduction Products: Formation of benzyl alcohol derivatives.
Scientific Research Applications
4-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorobenzoic acid: Lacks the 3-fluoro-4-methylphenyl group, making it less complex.
3-Fluoro-4-methylbenzoic acid: Does not have the chloro substituent, affecting its reactivity.
4-Chloro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a fluoro and methyl group, altering its chemical properties.
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